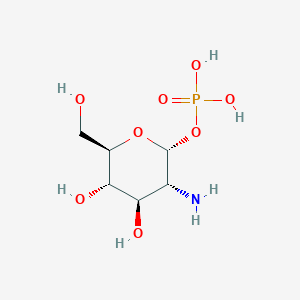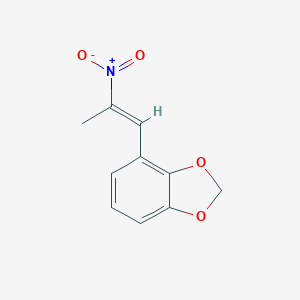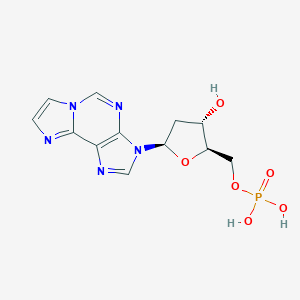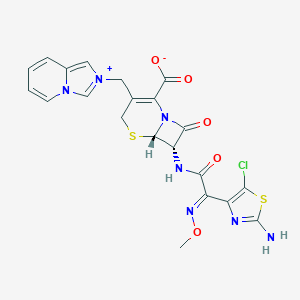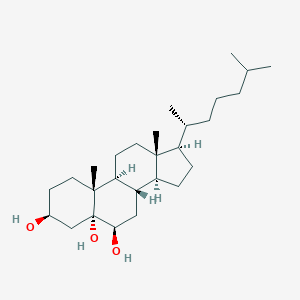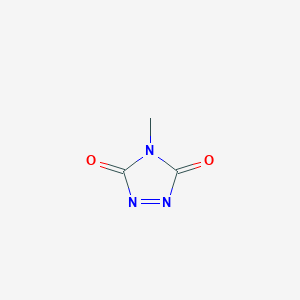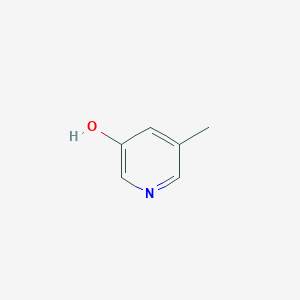
3-Hydroxy-5-picoline
Vue d'ensemble
Description
3-Hydroxy-5-methylpyridine is a chemical compound with the molecular formula C6H7NO. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Applications De Recherche Scientifique
3-Hydroxy-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Safety and Hazards
Mécanisme D'action
3-Hydroxy-5-picoline, also known as 3-Hydroxy-5-methylpyridine or 5-methylpyridin-3-ol, is an organic compound with the chemical formula C6H7NO . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Pharmacokinetics
Some physicochemical properties can be inferred :
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
Analyse Biochimique
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions and the presence of other compounds .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-5-picoline can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can influence the localization or accumulation of the compound .
Subcellular Localization
It could be influenced by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-methylpyridine can be synthesized through several methods. One common method involves the nitration of 3-hydroxy-5-methylpyridine to produce 3-hydroxy-5-methyl-2-nitropyridine . Another method includes the purification of 2-hydroxy-5-methylpyridine by recrystallization from hot/cold ethyl acetate, yielding white crystalline needles .
Industrial Production Methods: Industrial production of 3-hydroxy-5-methylpyridine typically involves large-scale nitration reactions followed by purification processes to ensure high purity and yield. The compound is often produced in powder form and stored under inert atmosphere at room temperature to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-5-methylpyridine undergoes various chemical reactions, including:
Nitration: Produces 3-hydroxy-5-methyl-2-nitropyridine.
Oxidation and Reduction: These reactions can modify the functional groups on the pyridine ring, leading to different derivatives.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nitration: Typically involves nitric acid and sulfuric acid as reagents.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products:
3-Hydroxy-5-methyl-2-nitropyridine: A major product formed from the nitration of 3-hydroxy-5-methylpyridine.
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-methylpyridine: Similar structure but with the hydroxyl group at the second position.
3-Hydroxy-2-methylpyridine: Similar structure but with the methyl group at the second position.
Uniqueness: 3-Hydroxy-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
IUPAC Name |
5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-6(8)4-7-3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJNCIGFPWGVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279633 | |
| Record name | 5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42732-49-0 | |
| Record name | 42732-49-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-hydroxy-5-methylpyridine formed from N-nitrosobis(2-oxopropyl)amine?
A1: Research indicates that 3-hydroxy-5-methylpyridine is not directly formed from N-nitrosobis(2-oxopropyl)amine. Instead, it arises from a two-step process. First, N-nitrosobis(2-oxopropyl)amine undergoes a base-catalyzed intramolecular aldol condensation, resulting in the formation of N-nitroso-5-hydroxy-5-methyl-3-piperidone. [] Subsequently, this cyclic nitrosamine decomposes, yielding 3-hydroxy-5-methylpyridine as one of the products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


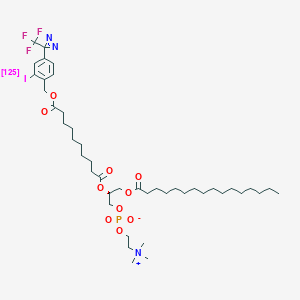
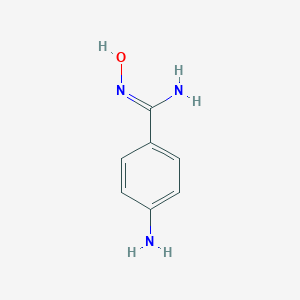


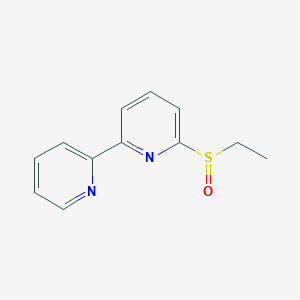
![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)


